molecular formula C13H13NO2 B3177101 1-(4-Methoxyphenyl)-5-methyl-1H-pyrrole-2-carbaldehyde CAS No. 127717-75-3

1-(4-Methoxyphenyl)-5-methyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B3177101
CAS No.: 127717-75-3
M. Wt: 215.25 g/mol
InChI Key: DAALIUNWQOKDIJ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-5-methyl-1H-pyrrole-2-carbaldehyde (CAS 127717-75-3) is a high-purity chemical building block for research and development. This compound, with a molecular formula of C 13 H 13 NO 2 and a molecular weight of 215.25 g/mol, is part of the pyrrole-2-carboxaldehyde (Py-2-C) family, a skeleton of interest in medicinal and organic chemistry . Pyrrole-2-carboxaldehyde derivatives are significant as they are found as advanced glycation end products (AGEs) in physiological systems and serve as key intermediates in heterocyclic synthesis . In research, this aldehyde is a versatile precursor. Pyrrole-2-carboxaldehydes are commonly used in condensation reactions to form Schiff base ligands for coordination chemistry . Furthermore, this functional group is a key starting material in the synthesis of more complex nitrogen-containing heterocycles, including azaindoles, through imine-mediated cascade reactions . Researchers value this compound for developing novel chemical analogues and exploring structure-activity relationships. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet for proper handling guidelines. This compound should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

1-(4-methoxyphenyl)-5-methylpyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-10-3-4-12(9-15)14(10)11-5-7-13(16-2)8-6-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAALIUNWQOKDIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-5-methyl-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with methylamine and acetylacetone under acidic conditions. The reaction typically proceeds through a cyclization process, forming the pyrrole ring structure. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete cyclization and formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-5-methyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: 1-(4-Methoxyphenyl)-5-methyl-1H-pyrrole-2-carboxylic acid.

    Reduction: 1-(4-Methoxyphenyl)-5-methyl-1H-pyrrole-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxyphenyl)-5-methyl-1H-pyrrole-2-carbaldehyde has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-5-methyl-1H-pyrrole-2-carbaldehyde and its derivatives depends on their specific molecular targets and pathways. For instance, if a derivative exhibits biological activity, it may interact with enzymes, receptors, or other biomolecules, modulating their function. The exact mechanism would vary based on the specific application and the nature of the derivative.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrole Derivatives

Compound Name Substituents (Position) Key Features Biological Activity/Application Reference
1-(4-Methoxyphenyl)-5-methyl-1H-pyrrole-2-carbaldehyde 4-Methoxyphenyl (1), Methyl (5) Carbaldehyde at 2-position; potential for hydrogen bonding Not explicitly reported (inferred from analogs)
1-Benzyl-5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde Benzyl (1), Hydroxymethyl (5) Hydroxymethyl group enhances solubility; synthesized via ionic liquids Intermediate in organic synthesis
5-Methoxy-1H-indazole-3-carboxaldehyde Methoxy (5), Carboxaldehyde (3) Indazole core with methoxy group; used in drug discovery Anticancer, antimicrobial

Key Observations:

  • Substituent Effects: The 4-methoxyphenyl group in the target compound may enhance aromatic interactions in biological systems, similar to chalcone derivatives with methoxyphenyl moieties that exhibit antioxidant activity .

Heterocyclic Carbaldehydes with Diverse Cores

Table 2: Comparison of Heterocyclic Carbaldehydes

Compound Name Core Structure Functional Groups Notable Properties Reference
5-Chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde Pyrazole Chloro, methyl, carbaldehyde Synthesized via Vilsmeier-Haack reaction
5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde Pyrrolopyridine Methoxy, carbaldehyde Potential kinase inhibitor scaffold

Key Observations:

  • Core Heterocycle Differences: Pyrazole (non-aromatic dihydro structure) and pyrrolopyridine (fused heterocycle) carbaldehydes demonstrate distinct electronic properties compared to the pyrrole-based target compound. For example, pyrazole derivatives are often utilized in agrochemicals due to their stability , while pyrrolopyridines are explored in oncology .
  • Reactivity: The carbaldehyde group in all compounds serves as a reactive site for further functionalization, such as Schiff base formation or nucleophilic additions.

Chalcone Derivatives with Methoxyphenyl Groups

Table 3: Comparison with Bioactive Chalcone Analogs

Compound Name Structure Biological Activity Mechanism of Action Reference
(E)-3-(4-Hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one Chalcone with dual methoxy groups Antioxidant, anti-inflammatory Upregulates Nrf2/ARE pathway

Key Observations:

  • Structural Similarities: The 4-methoxyphenyl moiety in chalcones and the target compound may contribute to similar antioxidant mechanisms, such as scavenging reactive oxygen species (ROS) .
  • Divergent Applications: Chalcones are optimized for anti-inflammatory activity, whereas pyrrole carbaldehydes might prioritize enzyme inhibition or material science applications due to their rigid heterocyclic core.

Biological Activity

1-(4-Methoxyphenyl)-5-methyl-1H-pyrrole-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for drug discovery, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C12H13NO\text{C}_{12}\text{H}_{13}\text{N}\text{O}

This structure includes a pyrrole ring, which is known for its diverse biological activities. The presence of the methoxy group and the aldehyde functionality may contribute to its reactivity and interaction with biological targets.

Antioxidant Properties

Recent studies have indicated that derivatives of pyrrole, including this compound, exhibit significant antioxidant activity. For instance, research demonstrated that similar compounds could inhibit lipid peroxidation in cellular models, suggesting a protective role against oxidative stress associated with neurodegenerative diseases like Parkinson's disease (PD) .

Table 1: Antioxidant Activity of Pyrrole Derivatives

CompoundConcentration (μM)Lipid Peroxidation Inhibition (%)
A0.545
B150
C560

Anticancer Activity

The anticancer potential of pyrrole derivatives has been extensively studied. For example, compounds similar to this compound have shown promising results in inducing apoptosis in various cancer cell lines. A study reported that related pyrrole compounds exhibited IC50 values in the micromolar range against MCF-7 breast cancer cells .

Table 2: IC50 Values for Pyrrole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
DMCF-70.01
ENCI-H4600.03
FHeLa7.01

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. For example, it may modulate pathways related to apoptosis or inhibit key enzymes involved in cancer progression . The precise interactions depend on the structural features of the compound and its derivatives.

Case Studies

Several case studies highlight the effectiveness of pyrrole derivatives in preclinical settings:

  • Neuroprotective Effects : In a study using PC12 cells exposed to neurotoxic agents, pyrrole derivatives were shown to significantly reduce cell death and oxidative stress markers .
  • Antitumor Activity : A derivative was tested against various tumor cell lines, demonstrating significant growth inhibition and apoptosis induction .
  • Antibacterial Properties : Some pyrrole derivatives have also exhibited antibacterial activity against strains such as Staphylococcus aureus, with MIC values comparable to established antibiotics .

Q & A

Q. What are the common synthetic routes for 1-(4-Methoxyphenyl)-5-methyl-1H-pyrrole-2-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclization or substitution strategies. For example:
  • Vilsmeier-Haack Reaction : Reacting 3-methyl-1-(4-methoxyphenyl)-1H-pyrrol-5(4H)-one with POCl₃/DMF generates the aldehyde group at position 2 .

  • Nucleophilic Substitution : Using 4-methoxybenzaldehyde derivatives with pyrrole precursors in the presence of K₂CO₃ as a base catalyst (e.g., ethanol reflux, 12–24 hours) .

  • Yield Optimization : Solvent polarity (acetonitrile vs. ethanol) and temperature (reflux vs. room temperature) significantly impact purity and yield. For instance, acetonitrile improves solubility of aromatic intermediates .

    • Data Table : Synthetic Route Comparison
MethodCatalyst/SolventYield RangeKey Reference
Vilsmeier-HaackPOCl₃/DMF60–75%
Nucleophilic SubstitutionK₂CO₃/EtOH70–85%

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy group at C4, methyl at C5). The aldehyde proton typically resonates at δ 9.8–10.2 ppm .
  • X-ray Crystallography : Resolves crystal packing and confirms regiochemistry (e.g., planarity of the pyrrole ring and methoxyphenyl orientation) .
  • HPLC-MS : Validates purity (>95%) and detects byproducts (e.g., unreacted aldehyde precursors) .

Advanced Research Questions

Q. What computational methods predict the reactivity of this compound in nucleophilic additions?

  • Methodological Answer :
  • DFT Calculations : Models electron density at the aldehyde carbon to predict susceptibility to nucleophilic attack. The methoxy group’s electron-donating effect reduces electrophilicity compared to non-substituted analogs .
  • Molecular Dynamics Simulations : Assess solvent effects (e.g., DMSO vs. THF) on reaction pathways .

Q. How do structural modifications (e.g., halogen substitution) alter biological activity, and what assays validate these effects?

  • Methodological Answer :
  • SAR Studies : Replacing the methoxy group with halogens (e.g., Cl, F) increases lipophilicity, enhancing membrane permeability. Assays include:
  • Enzyme Inhibition : Testing against cytochrome P450 isoforms via fluorometric assays .
  • Receptor Binding : Radioligand displacement assays (e.g., serotonin receptors) to quantify affinity shifts .
  • Data Contradictions : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., buffer pH affecting compound ionization) .

Q. What strategies resolve contradictory data in solubility and stability studies of this compound?

  • Methodological Answer :
  • Solubility Profiling : Use differential scanning calorimetry (DSC) to identify polymorphic forms. For example, amorphous forms exhibit higher aqueous solubility but lower thermal stability .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic conditions may hydrolyze the aldehyde to carboxylic acid, requiring pH-controlled storage .

Q. How is this compound utilized in multi-step syntheses of bioactive heterocycles?

  • Methodological Answer :
  • Paal-Knorr Reaction : Condensation with amines to form pyrrole-fused indoles or imidazoles .
  • Click Chemistry : Azide-alkyne cycloadditions to generate triazole derivatives for anticancer screening .
  • Key Consideration : Protect the aldehyde group with acetals during incompatible steps (e.g., Grignard reactions) .

Methodological Best Practices

  • Synthesis : Prioritize anhydrous conditions to prevent aldehyde oxidation.
  • Characterization : Combine XRD and NMR for unambiguous structural assignment.
  • Biological Assays : Include positive controls (e.g., known enzyme inhibitors) to validate experimental setups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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1-(4-Methoxyphenyl)-5-methyl-1H-pyrrole-2-carbaldehyde

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